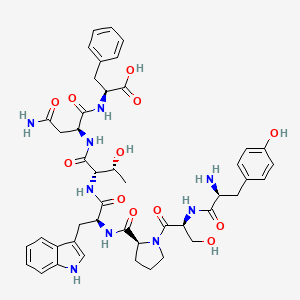

H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH

Descripción

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55N9O12/c1-24(56)38(43(63)50-33(21-37(47)58)40(60)51-34(45(65)66)19-25-8-3-2-4-9-25)53-41(61)32(20-27-22-48-31-11-6-5-10-29(27)31)49-42(62)36-12-7-17-54(36)44(64)35(23-55)52-39(59)30(46)18-26-13-15-28(57)16-14-26/h2-6,8-11,13-16,22,24,30,32-36,38,48,55-57H,7,12,17-21,23,46H2,1H3,(H2,47,58)(H,49,62)(H,50,63)(H,51,60)(H,52,59)(H,53,61)(H,65,66)/t24-,30+,32+,33+,34+,35+,36+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLYXWFMGMYGHQ-PIXADCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Tyr Ser Pro Trp Thr Asn Phe Oh

Solid-Phase Peptide Synthesis (SPPS) of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing, thus avoiding tedious purification steps after each coupling. For a peptide with the complexity of this compound, which contains several amino acids with reactive side chains (Tyr, Ser, Trp, Thr, Asn), SPPS offers a robust and efficient approach.

Selection and Optimization of Solid Supports and Linkers for this compound

The choice of the solid support and the linker is critical for the successful synthesis of a peptide acid like this compound. The linker connects the C-terminal amino acid (Phenylalanine in this case) to the resin and must be stable throughout the synthesis but cleavable under specific conditions at the end to release the desired peptide.

For the synthesis of a C-terminal peptide acid, Wang resin and 2-Chlorotrityl chloride (2-CTC) resin are the most common choices.

Wang Resin : This is a polystyrene-based resin with a p-alkoxybenzyl alcohol linker. It is a widely used support for the synthesis of peptide acids using the Fmoc strategy. nih.gov The first amino acid is typically attached via an ester linkage. However, the loading of the first amino acid can sometimes be challenging and may lead to racemization. sigmaaldrich.com Cleavage from Wang resin is typically achieved using a high concentration of trifluoroacetic acid (TFA), which simultaneously removes the side-chain protecting groups. sigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin offers a more acid-labile linkage compared to Wang resin. The increased steric hindrance of the trityl group helps to prevent racemization of the first amino acid during loading. sigmaaldrich.com A key advantage of the 2-CTC resin is that the peptide can be cleaved under very mild acidic conditions (e.g., 1-3% TFA in dichloromethane), which allows for the isolation of a fully protected peptide if desired. sigmaaldrich.com This feature is particularly useful for the synthesis of complex peptides or for subsequent fragment condensation in solution.

| Resin Type | Linker Type | Cleavage Condition | Key Advantages for this compound |

| Wang Resin | p-Alkoxybenzyl alcohol | High concentration TFA (e.g., 95%) | Cost-effective, compatible with standard Fmoc chemistry. nih.gov |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Mildly acidic (e.g., 1-3% TFA in DCM) | Minimizes racemization of C-terminal Phe, allows for synthesis of protected peptide fragments. sigmaaldrich.com |

Cleavage and Deprotection Protocols for this compound from Resin

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The composition of the cleavage cocktail is critical, especially for a peptide containing sensitive residues like Tryptophan and Tyrosine, which are susceptible to alkylation by carbocations generated during the deprotection of other side chains.

To prevent these side reactions, scavengers are added to the cleavage cocktail.

Tryptophan (Trp) : The indole (B1671886) side chain of Trp is highly susceptible to modification. To protect it, scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) are commonly used. nih.gov The use of a Boc protecting group on the indole nitrogen of Trp during synthesis also significantly reduces side reactions during cleavage. nih.gov

Tyrosine (Tyr) : The phenolic ring of Tyr can also be alkylated. Phenol (B47542) is often included in the cleavage cocktail to protect the tyrosine side chain.

A common cleavage cocktail for peptides containing both Trp and Tyr is Reagent K , which consists of TFA, phenol, water, thioanisole, and EDT. sigmaaldrich.com Another widely used cocktail is a mixture of TFA/TIS/water .

| Cleavage Cocktail Component | Purpose |

| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. nih.gov |

| Triisopropylsilane (TIS) | Scavenges carbocations, protecting Trp and other sensitive residues. |

| Water | Acts as a scavenger for tert-butyl cations. |

| 1,2-Ethanedithiol (EDT) | A potent scavenger, particularly for protecting Trp. nih.gov |

| Phenol | Protects the Tyr side chain from alkylation. |

A typical cleavage protocol would involve treating the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature, followed by precipitation of the crude peptide in cold diethyl ether.

Automation in Solid-Phase Synthesis of this compound

The repetitive nature of SPPS makes it highly amenable to automation. Automated peptide synthesizers have become standard tools in research and industrial settings, enabling the rapid and reliable synthesis of peptides. These instruments automate the cycles of deprotection, washing, coupling, and capping, significantly reducing manual labor and improving reproducibility.

For the synthesis of a neuropeptide like this compound, an automated synthesizer would be programmed with the specific sequence and the desired scale. The synthesizer would then carry out the stepwise addition of the protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Asn(Trt)-OH, and Fmoc-Phe-OH) using the selected coupling reagents and protocols.

Modern automated synthesizers often incorporate features like microwave heating to accelerate coupling and deprotection steps, which can be particularly beneficial for overcoming difficult sequences and improving the purity of the crude peptide.

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, involves the coupling of amino acids or peptide fragments in a homogenous solution. While SPPS is generally preferred for its simplicity and speed for research-scale synthesis, LPPS can be advantageous for large-scale production and for the synthesis of very long or complex peptides where aggregation on the solid support can be a problem.

A common strategy in LPPS for a heptapeptide (B1575542) like this compound would be a fragment condensation approach. This involves the synthesis of smaller, protected peptide fragments, which are then purified and coupled together in solution.

For example, the synthesis of this compound could be approached by synthesizing two or three smaller fragments, such as:

Fragment 1: H-Thr-Asn-Phe-OH

Fragment 2: Boc-Tyr-Ser-Pro-Trp-OH

These fragments would be synthesized individually, either by SPPS or LPPS, and then purified. The purified fragments would then be coupled in solution using a suitable coupling reagent. A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. To minimize this, the C-terminal amino acid of the fragment to be activated is often chosen to be Glycine (B1666218) or Proline, which are not prone to racemization. In the case of the example above, the C-terminal Tryptophan of Fragment 2 would be at risk of racemization during activation. Therefore, careful selection of coupling reagents and conditions is paramount.

While LPPS can offer advantages in terms of scalability and the ability to purify intermediates, it is generally more labor-intensive and requires more expertise in purification techniques compared to SPPS.

Stepwise Condensation Techniques

Stepwise condensation is a foundational approach in peptide synthesis where amino acids are added one by one to a growing peptide chain. The most prominent and widely practiced stepwise method is Solid-Phase Peptide Synthesis (SPPS).

Developed by R.B. Merrifield, SPPS involves anchoring the C-terminal amino acid (in this case, Phenylalanine) to an insoluble polymer resin. nih.gov The peptide chain is then assembled sequentially on this solid support. Each cycle of amino acid addition consists of two main steps:

Deprotection: The removal of a temporary protecting group from the N-terminus of the resin-bound amino acid or peptide.

Coupling: The formation of a peptide bond with the next N-protected amino acid, activated by a coupling agent.

This process is repeated until the desired sequence, this compound, is fully assembled. Excess reagents and by-products are easily removed by simple filtration and washing of the resin. mdpi.com

Two main chemical strategies dominate SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry, named after the N-terminal protecting group used. nih.gov Fmoc chemistry is often preferred due to its use of milder basic conditions (typically piperidine) for deprotection, which avoids the repetitive use of strong acid required in the Boc strategy. nih.gov This is particularly advantageous for synthesizing peptides containing acid-sensitive residues, such as the tryptophan (Trp) in this sequence. nih.gov The final step involves cleaving the completed peptide from the resin and removing any permanent side-chain protecting groups, typically with a strong acid cocktail like trifluoroacetic acid (TFA). researchgate.net

For the synthesis of a heptapeptide, SPPS is a highly efficient and automatable method. researchgate.net However, challenges can arise from the aggregation of the growing peptide chains on the resin, which can lead to incomplete reactions and the formation of deletion sequences. nih.gov

| Parameter | Solid-Phase Peptide Synthesis (SPPS) for this compound |

| Principle | Stepwise addition of N-protected amino acids to a C-terminal amino acid anchored on an insoluble resin support. |

| Common Strategy | Fmoc chemistry is often preferred to avoid repeated acidolysis, which can degrade sensitive residues like Tryptophan. |

| Key Steps | 1. Resin loading (Fmoc-Phe-OH). 2. Iterative cycles of Fmoc deprotection and coupling of the next amino acid. 3. Final cleavage and global deprotection. |

| Advantages | High efficiency, ease of purification of intermediates, suitability for automation. mdpi.com |

| Potential Challenges | On-resin aggregation, difficult coupling steps (especially involving Proline), potential for side reactions during final cleavage. nih.gov |

Fragment Condensation Strategies

Fragment condensation offers an alternative to the one-by-one stepwise approach. In this strategy, the target peptide is assembled by coupling together pre-synthesized, protected peptide fragments. For this compound, a potential strategy would be to synthesize two or more smaller fragments, for example, H-Tyr-Ser-Pro-OH and H-Trp-Thr-Asn-Phe-OH, and then ligate them.

This approach has several advantages. The protected fragments can be synthesized and purified separately, which can simplify the final purification of the target peptide. nih.gov It is particularly useful for producing very long peptides or proteins and can help to circumvent issues of low yield in stepwise synthesis caused by aggregation. nih.govspringernature.com

The fragments themselves are typically prepared using stepwise SPPS. The key challenge in fragment condensation is the coupling of the large peptide segments, which can be slow and prone to racemization at the C-terminal amino acid of the activating fragment. nih.gov To overcome this, specific coupling reagents and strategies are employed. For instance, coupling can be performed in solution or on a solid support (Solid-Phase Fragment Condensation, SPFC). nih.govresearchgate.net Minimally protected fragments can be used to improve solubility and simplify purification. nih.gov

| Strategy | Description | Potential Fragments for this compound | Advantages | Challenges |

| Solution-Phase Ligation | Protected peptide fragments are synthesized, purified, and then coupled together in solution. | (Tyr-Ser-Pro) + (Trp-Thr-Asn-Phe) | Allows for intermediate purification, potentially higher overall yield for difficult sequences. | Poor solubility of large protected fragments, risk of racemization during fragment coupling. nih.gov |

| Solid-Phase Ligation | A peptide fragment is anchored to the resin, and a second fragment is coupled to it in the solid phase. | (Trp-Thr-Asn-Phe)-Resin + (Tyr-Ser-Pro) | Combines benefits of SPPS with fragment approach. researchgate.net | Slower reaction kinetics compared to small molecules, requires large excess of the soluble fragment. researchgate.net |

Chemo-Enzymatic Peptide Synthesis (CEPS) Potential for this compound Production

Chemo-Enzymatic Peptide Synthesis (CEPS) is a powerful "green chemistry" approach that utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.gov This method operates under mild, aqueous conditions, minimizing the need for harsh chemical reagents and extensive protecting group strategies, thereby reducing waste. nih.govrsc.org

In CEPS, the natural hydrolytic function of proteases is reversed to favor synthesis. This can be achieved by carefully controlling reaction conditions (e.g., pH, co-solvents) or by using engineered enzymes like omniligase-1. nih.govrsc.org The key advantages of CEPS are its exceptional stereoselectivity, which eliminates racemization, and its regioselectivity, which can reduce the need for side-chain protection. nih.gov

For the production of this compound, CEPS could be employed in a fragment condensation strategy. For example, chemically synthesized fragments such as H-Tyr-Ser-Pro-OH and H-Trp-Thr-Asn-Phe-NH2 could be ligated using a suitable ligase. The synthesis of the analgesic peptide endomorphin-1 (Tyr-Pro-Trp-Phe-NH2), which shares residues with the target peptide, has been successfully demonstrated using a chemo-enzymatic approach, highlighting the potential of this method. rsc.org This process combined chemical synthesis of a dipeptide with enzymatic ligation by a protease to form the final tetrapeptide, showcasing a productive and efficient green methodology. rsc.org

Advanced Synthetic Innovations Applicable to this compound

Recent innovations in peptide synthesis technology offer significant improvements in efficiency, purity, and sustainability, all of which are applicable to the synthesis of this compound.

Molecular Hiving™: Molecular Hiving™ is a cutting-edge, tag-assisted liquid-phase peptide synthesis (LPPS) technology that merges the advantages of traditional solution-phase synthesis and SPPS. bachem.comsmgconferences.com This method, developed by Professor Kazuhiro Chiba, uses a hydrophobic tag instead of a solid resin. xtalks.com The peptide chain is assembled on this soluble tag, allowing all reactions to occur in a homogeneous solution, which leads to faster reaction rates and allows for real-time monitoring via methods like HPLC. smgconferences.com

Purification after each step is achieved not by filtration, but by simple aqueous extraction to remove excess reagents and by-products, significantly reducing solvent consumption compared to SPPS. smgconferences.comxtalks.com This technique avoids the use of carcinogenic, mutagenic, or toxic to reproduction (CMR) substances, making it an environmentally friendly and sustainable option for manufacturing peptides. bachem.com For a peptide like this compound, Molecular Hiving™ offers a scalable and green alternative to conventional methods, ensuring high purity and yield. bachem.combachem.com

| Innovation | Principle | Applicability to this compound |

| Microwave-Assisted Synthesis | Uses microwave energy to accelerate coupling and deprotection reactions in SPPS. sigmaaldrich.cn | Significantly reduces the time for the six coupling/deprotection cycles required, potentially improving purity by overcoming aggregation. semanticscholar.org |

| Molecular Hiving™ | A tag-assisted liquid-phase synthesis where a hydrophobic tag keeps the growing peptide in an organic phase, while impurities are removed by aqueous extraction. smgconferences.comxtalks.com | Offers a "green" and scalable production method with reduced solvent waste and fast reaction kinetics in a homogeneous solution. bachem.combachem.com |

Advanced Structural and Compositional Characterization of H Tyr Ser Pro Trp Thr Asn Phe Oh

Chromatographic and Electrophoretic Analysis of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH Purity and Identity

Chromatographic and electrophoretic techniques are fundamental in assessing the purity of the this compound peptide and in confirming its identity. These methods separate the target peptide from impurities that may arise during synthesis, such as isomers, truncated sequences, or byproducts from side reactions. pepdd.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) for this compound

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UPLC), are powerful tools for the analysis and purification of peptides like this compound. hplc.euamericanpeptidesociety.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. pepdd.comhplc.eu In this technique, the peptide is separated based on its hydrophobicity through interactions with a nonpolar stationary phase, typically a C18 silica (B1680970) column. americanpeptidesociety.org

The separation is achieved by eluting the peptide with a gradient of increasing organic solvent, such as acetonitrile, in an aqueous mobile phase often containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eunih.gov More hydrophobic peptides interact more strongly with the stationary phase and thus elute later. americanpeptidesociety.org The high resolving power of RP-HPLC allows for the separation of peptides that differ by even a single amino acid. hplc.eu The purity of the this compound sample is determined by integrating the peak area of the main peptide relative to the total area of all peaks detected at a wavelength of 210-220 nm, which corresponds to the absorption of the peptide bond. pepdd.com

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (sub-2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity. lcms.cz

Table 1: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column | C18, wide pore (e.g., 300Å) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Flow Rate | 1.0 mL/min (for analytical HPLC) |

| Detection | UV at 210-220 nm |

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) for this compound

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) or gel filtration, separates molecules based on their size in solution. lcms.czbiocompare.com This technique is particularly useful for detecting and quantifying aggregates, such as dimers and higher-order multimers, which can form during the synthesis, purification, or storage of peptides like this compound. biocompare.comresearchgate.netnih.gov

In SEC, the sample is passed through a column packed with porous particles. biocompare.com Larger molecules, such as aggregates, cannot enter the pores and therefore travel a shorter path, eluting from the column first. researchgate.netbiopharminternational.com Smaller molecules, like the monomeric form of the peptide, can penetrate the pores to varying degrees, resulting in a longer retention time. biopharminternational.com SEC is a valuable quality control method as protein and peptide aggregation can significantly impact their biological activity. researchgate.netnih.gov

Table 2: SEC for Aggregate Analysis of Peptide Samples

| Analyte | Elution Behavior |

| High Molecular Weight Aggregates | Elute first (shorter retention time) |

| Dimeric Species | Elute after aggregates |

| Monomeric Peptide | Elute last (longer retention time) |

Gel Electrophoresis (e.g., SDS-PAGE, Isoelectric Focusing) for this compound Samples

Gel electrophoresis is another set of techniques used to assess the purity and characteristics of peptide samples.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins and peptides based on their molecular weight. qiagen.com Samples are denatured and coated with the negatively charged detergent SDS, which imparts a uniform negative charge proportional to the molecule's size. qiagen.com When an electric field is applied, the molecules migrate through the polyacrylamide gel matrix towards the positive electrode, with smaller molecules moving faster. qiagen.com For smaller peptides like this compound, Tricine-SDS-PAGE is often preferred as it provides better resolution for low molecular weight species. creative-proteomics.comlifetein.com SDS-PAGE serves as an orthogonal method to HPLC/MS for purity assessment. creative-proteomics.com

Isoelectric Focusing (IEF) separates peptides based on their isoelectric point (pI), which is the pH at which the molecule has no net electrical charge. wikipedia.orgkhanacademy.org In IEF, a pH gradient is established in a gel, and when an electric field is applied, the peptides migrate to the position in the gradient where the pH equals their pI and they cease to move. khanacademy.orgnih.gov This technique is highly resolving and can separate peptides that differ in pI by as little as 0.01 units. wikipedia.org IEF can be used to confirm the identity of this compound by determining its experimental pI. acs.org

Mass Spectrometric Techniques for this compound Sequence and Integrity

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise molecular weight measurements and sequence information. americanpeptidesociety.org For a peptide like this compound, MS confirms that the correct sequence has been synthesized and that the peptide is intact. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound

Electrospray Ionization (ESI) is a soft ionization technique that generates gas-phase ions from a liquid solution with minimal fragmentation. americanpeptidesociety.orgcreative-proteomics.com This makes it ideal for analyzing fragile biomolecules like peptides. creative-proteomics.com In ESI-MS, the peptide solution is sprayed through a capillary at high voltage, creating charged droplets. europeanpharmaceuticalreview.com As the solvent evaporates, multiply charged ions of the peptide (e.g., [M+nH]ⁿ⁺) are produced. europeanpharmaceuticalreview.comnih.gov

The resulting mass spectrum shows a distribution of peaks corresponding to these different charge states. nih.gov The molecular weight of the peptide can be accurately calculated from this series of mass-to-charge (m/z) ratios. creative-proteomics.com ESI-MS can be coupled with liquid chromatography (LC-MS) to provide separation and mass analysis simultaneously. springernature.com Furthermore, tandem mass spectrometry (ESI-MS/MS) can be used for de novo sequencing, where the peptide ions are fragmented and the resulting fragment ions are analyzed to determine the amino acid sequence. springernature.comcreative-proteomics.com

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) of this compound

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used for peptide analysis. scripps.edunih.gov In MALDI-MS, the peptide sample is co-crystallized with a matrix material (a UV-absorbing organic acid) on a target plate. scripps.eduwikipedia.org A pulsed laser is fired at the crystals, and the matrix absorbs the laser energy, leading to the desorption and ionization of the peptide molecules. scripps.edu

MALDI typically produces singly charged ions ([M+H]⁺), which simplifies the resulting mass spectrum. americanpeptidesociety.org This technique is known for its high sensitivity, tolerance to salts, and speed, making it suitable for the rapid screening of synthesis products and for peptide mass fingerprinting (PMF). nih.govspringernature.com In PMF, a protein is digested, and the masses of the resulting peptides are measured by MALDI-MS to identify the protein. springernature.comnih.gov While this compound is a single peptide, MALDI-TOF (Time-of-Flight) MS provides a very accurate mass measurement, confirming its identity and integrity. acs.org

Table 3: Comparison of ESI-MS and MALDI-MS for Peptide Analysis

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Sample State | Solution europeanpharmaceuticalreview.com | Solid (co-crystallized with matrix) wikipedia.org |

| Ionization | Soft, produces multiply charged ions europeanpharmaceuticalreview.com | Soft, produces predominantly singly charged ions americanpeptidesociety.org |

| Coupling | Easily coupled with liquid chromatography (LC-MS) springernature.com | Often used directly on purified samples or gel spots wikipedia.org |

| Primary Use | Accurate mass determination, sequencing (MS/MS) nih.govspringernature.com | Accurate mass determination, high-throughput screening, peptide mass fingerprinting springernature.comacs.org |

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation and De Novo Sequencing

Tandem mass spectrometry (MS/MS) is a powerful tool for peptide sequencing. nih.gov In this technique, the peptide is first ionized and selected in the first mass spectrometer. It is then fragmented, typically through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass spectrometer. nih.govresearchgate.net This process generates a series of fragment ions, primarily b- and y-ions, which arise from cleavage of the peptide backbone. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. creative-proteomics.com

De novo sequencing, which is the interpretation of MS/MS spectra without relying on a protein database, is particularly useful for identifying novel or uncharacterized peptides like this compound. creative-proteomics.comwikipedia.org The fragmentation pattern observed in the MS/MS spectrum provides the necessary information to piece together the amino acid sequence. nih.gov For this compound, the expected b- and y-ion series can be calculated and compared to the experimental spectrum to confirm the sequence.

Table 1: Theoretical b- and y-ion series for this compound.

| Ion Type | 1 | 2 | 3 | 4 | 5 | 6 | 7 |

|---|---|---|---|---|---|---|---|

| b-ions | Tyr | Tyr-Ser | Tyr-Ser-Pro | Tyr-Ser-Pro-Trp | Tyr-Ser-Pro-Trp-Thr | Tyr-Ser-Pro-Trp-Thr-Asn | Tyr-Ser-Pro-Trp-Thr-Asn-Phe |

| y-ions | Phe | Asn-Phe | Thr-Asn-Phe | Trp-Thr-Asn-Phe | Pro-Trp-Thr-Asn-Phe | Ser-Pro-Trp-Thr-Asn-Phe | Tyr-Ser-Pro-Trp-Thr-Asn-Phe |

Electron-Transfer Dissociation (ETD) for this compound Characterization

Electron-transfer dissociation (ETD) is a complementary fragmentation technique in mass spectrometry that is particularly advantageous for the analysis of peptides. nih.govcreative-proteomics.com Unlike CID, ETD involves the transfer of electrons to multiply protonated peptide ions, leading to the formation of c- and z-type fragment ions. creative-proteomics.com A key benefit of ETD is its ability to preserve labile post-translational modifications (PTMs) that are often lost during CID. creative-proteomics.comnih.gov

For this compound, ETD can provide complementary sequence information to that obtained from CID. The generation of c- and z-ions can help to confirm the amino acid sequence and provide more complete fragmentation coverage, especially for larger peptides or those that are difficult to fragment by CID. nih.gov The presence of proline in the sequence can sometimes lead to incomplete fragmentation in CID, a challenge that ETD can help overcome. nih.gov

Table 2: Comparison of CID and ETD Fragmentation for Peptide Analysis.

| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |

|---|---|---|

| Primary Fragment Ions | b- and y-ions | c- and z-ions |

| Mechanism | Collisional activation | Electron transfer |

| Effect on PTMs | Often results in loss of labile PTMs | Preserves labile PTMs |

| Peptide Size | More effective for smaller peptides | Advantageous for larger peptides |

Amino Acid Analysis (AAA) for this compound Compositional Verification and Net Peptide Content

Amino acid analysis (AAA) is a fundamental technique used to determine the amino acid composition of a peptide. biosynth.com The process involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified. biosynth.com For this compound, AAA would be used to verify that the peptide is composed of one residue each of Tyrosine, Serine, Proline, Tryptophan, Threonine, Asparagine, and Phenylalanine. However, standard acid hydrolysis can lead to the partial or complete destruction of certain amino acids like Tryptophan, Serine, and Threonine, and can convert Asparagine and Glutamine to their acidic forms. thermofisher.com Specialized hydrolysis conditions, such as using methanesulfonic acid (MSA), can be employed to improve the recovery of acid-labile amino acids like Tryptophan. thermofisher.comthermofisher.com

Furthermore, AAA can be used to determine the net peptide content, which is the actual percentage of peptide material in a lyophilized powder sample. innovagen.comambiopharm.com Lyophilized peptides typically contain counter-ions (from purification buffers) and water, so the gross weight of the powder is not equivalent to the amount of peptide. ambiopharm.com By quantifying the amount of each amino acid, the net peptide content can be calculated, which is crucial for accurate concentration determination in subsequent experiments. biosynth.cominnovagen.combachem.comambiopharm.com

Table 3: Expected Amino Acid Composition of this compound.

| Amino Acid | Expected Molar Ratio |

|---|---|

| Tyrosine (Tyr) | 1 |

| Serine (Ser) | 1 |

| Proline (Pro) | 1 |

| Tryptophan (Trp) | 1 |

| Threonine (Thr) | 1 |

| Asparagine (Asn) | 1 |

N-Terminal Sequencing of this compound by Edman Degradation

Edman degradation is a classic chemical method for determining the amino acid sequence of a peptide from its N-terminus. wikipedia.orgehu.eus The process involves a stepwise removal and identification of the N-terminal amino acid. numberanalytics.comlibretexts.org The peptide is first reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino group. shimadzu.com This derivative is then cleaved from the peptide chain under acidic conditions, yielding a thiazolinone derivative of the N-terminal amino acid and the original peptide shortened by one residue. numberanalytics.comlibretexts.org The released thiazolinone is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography. numberanalytics.comshimadzu.com

This cycle is repeated to sequentially identify the amino acids in the peptide chain. ehu.eus For this compound, the first cycle would yield PTH-Tyrosine, the second PTH-Serine, and so on, until the entire sequence is determined. Edman degradation is highly accurate for sequencing peptides up to 30-60 residues in length. wikipedia.orgcreative-proteomics.com It is particularly useful for confirming the N-terminal sequence and can complement data obtained from mass spectrometry. creative-proteomics.com

Spectroscopic Methods for H-Tyr-Ser-Pro-Trp-Thr-Phe-Asn-OH Conformational Analysis

Circular dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. springernature.com The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide's secondary structure elements, such as α-helices, β-sheets, and random coils. americanpeptidesociety.orggfpp.fr

For this compound, the presence of aromatic amino acids like Tyrosine, Tryptophan, and Phenylalanine can contribute to the CD spectrum in the far-UV region, which may need to be accounted for in the analysis. nih.govpsu.edu The near-UV CD spectrum (250-300 nm) is sensitive to the environment of these aromatic side chains and can provide information about the peptide's tertiary structure. mdpi.comnih.gov By analyzing the CD spectrum, one can estimate the relative proportions of different secondary structural elements present in the peptide under various solution conditions. researchgate.net

Table 4: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures.

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm, Positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm |

| Random Coil | Strong negative band around 195 nm |

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and small proteins in solution at atomic resolution. nih.govuq.edu.auspringernature.com A variety of NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques like COSY, TOCSY, and NOESY, are employed to assign the resonances of all the protons in the peptide. springernature.com

For this compound, 1D ¹H NMR would provide initial information about the different types of protons present. pressbooks.pubyoutube.comyoutube.com 2D NMR experiments would then be used to establish through-bond and through-space connectivities between protons, allowing for the sequential assignment of the amino acid residues. springernature.com The Nuclear Overhauser Effect (NOE) data from NOESY spectra provide distance constraints between protons that are close in space, which are crucial for calculating the 3D structure of the peptide. nih.gov For more complex peptides, isotopic labeling with ¹³C and ¹⁵N and the use of three-dimensional (3D) NMR experiments can greatly facilitate the assignment process and structure determination. nih.govacs.org

Table 5: Common NMR Experiments for Peptide Structure Determination.

| NMR Experiment | Information Obtained |

|---|---|

| 1D ¹H NMR | Provides an overview of the proton chemical shifts. libretexts.org |

| COSY | Identifies scalar-coupled protons within the same amino acid residue. |

| TOCSY | Identifies all protons within a spin system (an entire amino acid residue). springernature.com |

| NOESY | Identifies protons that are close in space (< 5 Å), providing distance constraints for structure calculation. nih.gov |

Microfluidic Modulation Spectroscopy (MMS) for this compound Secondary Structure

Microfluidic Modulation Spectroscopy (MMS) is a powerful analytical technique for the detailed characterization of protein and peptide secondary structures. mdpi.com This method offers high sensitivity and resolution, enabling the detection of subtle conformational changes in biomolecules under various conditions. mdpi.com

The core principle of MMS involves the rapid, alternating delivery of a sample solution and a matched buffer through a microfluidic flow cell. mdpi.com An infrared beam passes through this cell, and the absorbance of the buffer is subtracted from the sample in real-time. This differential measurement effectively cancels out interfering signals from the solvent, significantly enhancing the signal-to-noise ratio for the biomolecule of interest. mdpi.com The resulting spectrum, particularly in the amide I region (1600-1700 cm⁻¹), provides detailed information about the peptide's secondary structure, such as α-helices, β-sheets, turns, and unordered regions. mdpi.com

For a peptide like this compound, MMS would be an ideal tool for elucidating its conformational properties in solution. The technique is non-destructive and requires only small sample volumes. mdpi.com By analyzing the amide I band of the peptide's infrared spectrum, researchers can quantify the percentage of different secondary structural elements.

Illustrative Research Findings:

While specific MMS data for this compound is not publicly available, a hypothetical study could yield the data presented in the table below. This table illustrates the kind of information that MMS can provide regarding the secondary structure of the peptide under different environmental conditions, such as pH or in the presence of a binding partner.

| Condition | α-Helix (%) | β-Sheet (%) | Turn (%) | Unordered (%) |

|---|---|---|---|---|

| pH 7.4 (Aqueous Buffer) | 15 | 30 | 25 | 30 |

| pH 4.0 (Aqueous Buffer) | 12 | 28 | 28 | 32 |

| + Lipid Micelles | 25 | 35 | 20 | 20 |

Table 1: Illustrative MMS Data for this compound Secondary Structure. This table presents hypothetical data to demonstrate the capabilities of MMS in detecting changes in the secondary structure of the peptide in response to environmental changes.

The presence of a proline residue in the sequence of this compound is known to introduce kinks in peptide backbones, which can disrupt helical structures and favor the formation of turns. reddit.com MMS would be particularly useful in quantifying the conformational impact of this residue. Furthermore, the aromatic residues Tyrosine, Tryptophan, and Phenylalanine can engage in various non-covalent interactions that stabilize specific secondary structures, which can be monitored by MMS. wikipedia.org

Stability and Degradation Mechanisms of H Tyr Ser Pro Trp Thr Asn Phe Oh

Environmental and Chemical Factors Influencing Heptapeptide (B1575542) Stability

The stability of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH is intricately linked to its chemical environment. Factors such as pH, temperature, light, and the composition of the solvent system can significantly impact its degradation rate and pathways.

pH Dependence of this compound Stability

The pH of a solution is a primary determinant of the stability of peptides containing asparagine residues. The deamidation of asparagine, a major degradation pathway for this heptapeptide, is highly pH-dependent. Generally, the rate of deamidation is slowest at acidic pH (around pH 4-5) and increases significantly as the pH becomes neutral and alkaline. This is because the reaction is base-catalyzed, with the hydroxide (B78521) ion acting as a catalyst.

The specific pH-rate profile for this compound has not been extensively reported in the literature. However, based on studies of other asparagine-containing peptides, a U-shaped curve for the pH-rate profile can be anticipated, with the minimum rate of degradation occurring in the acidic pH range. For instance, the deamidation rate constant for a model peptide was found to be significantly lower at pH 7.4 compared to pH 8.4.

Table 1: General Influence of pH on Asparagine Deamidation Rate

| pH Range | Relative Deamidation Rate | Predominant Mechanism |

| Acidic (<5) | Low | Direct hydrolysis |

| Neutral (6-8) | Moderate to High | Succinimide-mediated |

| Alkaline (>8) | High | Succinimide-mediated (base-catalyzed) |

This table represents a generalized trend based on studies of various asparagine-containing peptides and may not reflect the exact behavior of this compound.

Thermal Stress Effects on this compound

Impact of Light Exposure on this compound Degradation

Exposure to light, particularly in the ultraviolet (UV) range, can induce photodegradation of peptides, especially those containing aromatic amino acids such as tyrosine and tryptophan, both of which are present in this compound. The indole (B1671886) ring of tryptophan is particularly susceptible to photo-oxidation. While specific photodegradation studies on this heptapeptide are lacking, it is reasonable to infer that exposure to light could lead to the formation of various photo-oxidation products, potentially altering the peptide's structure and function. Therefore, protection from light is likely a crucial factor in maintaining the stability of this compound.

Role of Solvent Systems and Excipients in this compound Stability

The choice of solvent system and the inclusion of excipients can have a profound effect on the stability of this compound. The polarity of the solvent can influence the conformation of the peptide and the accessibility of reactive sites.

Excipients are often added to peptide formulations to enhance their stability. For example, sugars like mannitol, sorbitol, and sucrose (B13894) have been shown to provide a protective effect against the aggregation of other peptides. Buffering agents are critical for maintaining the optimal pH for stability. The selection of an appropriate buffer is important, as some buffer species can catalyze degradation reactions. While there is no specific data on the effect of excipients on this particular heptapeptide, studies on other peptides suggest that a careful selection of excipients is necessary to ensure long-term stability.

Chemical Degradation Pathways of this compound

Understanding the specific chemical reactions that lead to the degradation of this compound is essential for developing strategies to mitigate these processes.

Deamidation of Asparagine (Asn) in this compound

Deamidation of the asparagine (Asn) residue is a primary and well-documented pathway for the degradation of many peptides. This non-enzymatic reaction involves the conversion of the Asn side-chain amide to a carboxylic acid, resulting in the formation of either an aspartic acid (Asp) or an isoaspartic acid (isoAsp) residue. This modification introduces a negative charge into the peptide, which can alter its structure, and function.

The mechanism of deamidation is highly dependent on the local chemical environment and the neighboring amino acid residues. At neutral to basic pH, the reaction typically proceeds through a five-membered cyclic succinimide (B58015) intermediate. The peptide backbone nitrogen of the amino acid following the Asn residue (in this case, Phenylalanine) attacks the carbonyl carbon of the Asn side chain. This cyclic intermediate is then hydrolyzed to form either the Asp or isoAsp product, with the isoAsp form often being the major product.

The rate of deamidation is significantly influenced by the identity of the amino acid on the C-terminal side of the asparagine. While sequences with small, flexible residues like glycine (B1666218) and serine following asparagine are known to be particularly labile, the influence of a bulky aromatic residue like phenylalanine in the Asn-Phe sequence of this heptapeptide on the deamidation rate is not well-documented in publicly available literature.

Table 2: Products of Asparagine Deamidation

| Reactant | Intermediate | Products |

| H-Tyr-Ser-Pro-Trp-Thr-Asn -Phe-OH | Succinimide Intermediate | H-Tyr-Ser-Pro-Trp-Thr-Asp -Phe-OH |

| H-Tyr-Ser-Pro-Trp-Thr-isoAsp -Phe-OH |

Oxidation of Tyrosine (Tyr) and Tryptophan (Trp) Residues in this compound

The aromatic residues Tyrosine (Tyr) and Tryptophan (Trp) within the this compound sequence are particularly susceptible to oxidation. This process can be initiated by various factors, including exposure to light, heat, metal ions, and reactive oxygen species.

The oxidation of Tyr can lead to the formation of dityrosine (B1219331) cross-links, which involves the covalent bonding of two tyrosine residues. nih.gov This can result in the formation of dimers or larger aggregates. Other oxidation products of tyrosine can also be formed, leading to a loss of the peptide's native structure and function.

Tryptophan is also highly prone to oxidation, which can yield a variety of products, including N-formylkynurenine, kynurenine, and various hydroxylated derivatives. nih.gov The specific oxidation products formed can depend on the oxidizing agent and the reaction conditions. The oxidation of Trp can disrupt the peptide's conformation and lead to a decrease in its biological activity. nih.gov

Electrochemical studies on Tyr and Trp-containing tripeptides have shown that controlling the oxidation potential is crucial to prevent the formation of dimers from Tyr and extensive hydroxylation of Trp. nih.gov Acidic conditions (pH 1.9-3.1) were found to be optimal for cleavage next to these residues, while basic conditions resulted in little to no cleavage. nih.gov The amino acids adjacent to Tyr and Trp can also influence the secondary chemical reactions that occur after the initial oxidation. nih.gov

| Residue | Oxidation Products | Potential Consequences |

| Tyrosine (Tyr) | Dityrosine, hydroxylated derivatives | Dimer formation, aggregation, loss of function |

| Tryptophan (Trp) | N-formylkynurenine, kynurenine, hydroxylated derivatives | Conformational changes, decreased activity |

Racemization and Epimerization of Chiral Centers in this compound

All the amino acid residues in this compound, with the exception of the achiral glycine (which is not present in this peptide), are chiral. This means they can exist in two non-superimposable mirror-image forms, the L- and D-isomers. Racemization is the process by which an L-amino acid is converted into an equimolar mixture of L- and D-isomers, while epimerization refers to the change in configuration at one of several chiral centers in a molecule.

This conversion can occur under certain conditions, such as exposure to basic pH or elevated temperatures. The α-carbon of an amino acid residue is susceptible to deprotonation by a base, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either side, resulting in either the original L-amino acid or the D-isomer. nih.gov The presence of certain amino acid side chains can influence the rate of racemization.

The conversion of an L-amino acid to its D-form within the peptide sequence can have profound effects on its three-dimensional structure and biological activity. For instance, the activity of some peptides is completely abolished when a specific L-amino acid is replaced by its D-isomer. mdpi.com

β-Elimination Reactions Affecting this compound

β-elimination is another chemical degradation pathway that can affect certain amino acid residues in this compound, particularly Serine (Ser) and Threonine (Thr). This reaction involves the removal of the hydroxyl group from the β-carbon of these amino acids, leading to the formation of a dehydroamino acid intermediate.

This reaction is typically base-catalyzed and can be more pronounced at elevated temperatures. The dehydroamino acid can then react further, for example, by adding a nucleophile or by undergoing hydrolysis, which can lead to peptide bond cleavage. Cysteine residues, though not present in this peptide, are also highly susceptible to β-elimination.

Physical Instability and Aggregation Phenomena of this compound

Beyond chemical degradation, the physical stability of this compound is a significant concern. Physical instability primarily manifests as conformational changes and aggregation, which can lead to loss of solubility, biological activity, and potentially immunogenicity. nih.gov

Conformational Changes and Loss of Secondary Structure of this compound

Peptides often adopt specific three-dimensional conformations, including secondary structures like alpha-helices and beta-sheets, which are crucial for their biological function. The native conformation of this compound is maintained by a delicate balance of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Changes in environmental conditions, such as pH, temperature, or the presence of organic solvents, can disrupt these interactions, leading to conformational changes and the loss of the native secondary structure. ncert.nic.in For instance, a change in pH can alter the ionization state of the terminal amino and carboxyl groups, as well as the side chain of Tyrosine, affecting electrostatic interactions. This unfolding process exposes hydrophobic residues that are normally buried within the peptide's core, which can promote aggregation.

Self-Association, Oligomerization, and Fibrillation of this compound

The exposure of hydrophobic and aromatic side chains, such as those of Tyrosine, Tryptophan, and Phenylalanine in this compound, can lead to intermolecular interactions. nih.gov This can result in the self-association of peptide molecules into soluble oligomers. These oligomers can then serve as nuclei for the formation of larger, insoluble aggregates and fibrils, a process known as fibrillation.

Aggregation is a complex process influenced by factors such as peptide concentration, pH, ionic strength, and temperature. nih.gov At certain pH values, electrostatic repulsion between peptide molecules can be minimized, promoting aggregation. nih.gov The presence of surfaces can also induce aggregation by providing a template for peptide molecules to adsorb and change their conformation. nih.gov The formation of aggregates not only leads to a loss of the active peptide but can also be associated with undesirable biological effects. nih.gov

| Instability Type | Description | Key Contributing Residues | Influencing Factors |

| Conformational Changes | Loss of native three-dimensional structure. | All residues, particularly those involved in key non-covalent interactions. | pH, temperature, solvent |

| Self-Association/Oligomerization | Formation of small, soluble aggregates. | Hydrophobic (Tyr, Trp, Phe) and aromatic residues. | Concentration, pH, ionic strength |

| Fibrillation | Formation of large, insoluble amyloid-like fibrils. | Hydrophobic and aromatic residues. | Presence of oligomeric nuclei, surfaces |

Methodologies for Forced Degradation Studies of this compound

Forced degradation, or stress testing, is a critical component in the development of peptide-based therapeutics like this compound. These studies are designed to intentionally degrade the peptide under more aggressive conditions than it would typically encounter during its shelf life. The primary goals of such studies are to elucidate the potential degradation pathways, identify the resulting degradation products, and establish the intrinsic stability of the molecule. formulationbio.comintertek.com This information is invaluable for developing stable formulations, establishing appropriate storage conditions, and creating stability-indicating analytical methods. proquest.combiopharmaspec.com

The methodologies for forced degradation studies of peptides are tailored to investigate susceptibility to various degradation mechanisms, including hydrolysis, oxidation, and photolysis. formulationbio.comresearchgate.net The conditions are generally more severe than those used in long-term stability testing to accelerate the degradation process and generate detectable levels of degradants in a shorter timeframe.

A typical forced degradation study for a peptide such as this compound would involve subjecting solutions of the peptide to a range of stress conditions. The selection of these conditions is based on the known susceptibilities of its constituent amino acids. For instance, the presence of tryptophan (Trp) suggests a potential for oxidative degradation, while asparagine (Asn) is prone to deamidation. The peptide bonds themselves can be susceptible to hydrolysis, particularly at the N-terminal side of serine (Ser) and threonine (Thr) residues under certain pH conditions.

Common Stress Conditions in Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways Investigated |

| Acidic Hydrolysis | 0.1 M to 1 M HCl, elevated temperatures (e.g., 40-80 °C) | Hydrolysis of peptide bonds, deamidation of Asn and Gln residues. researchgate.net |

| Basic Hydrolysis | 0.1 M to 1 M NaOH, elevated temperatures (e.g., 40-80 °C) | Hydrolysis of peptide bonds, deamidation, racemization. nih.gov |

| Oxidation | Hydrogen peroxide (e.g., 0.1% to 3%), AAPH, room temperature or slightly elevated | Oxidation of susceptible residues like Trp, Tyr, and Met. researchgate.net |

| Thermal Stress | Elevated temperatures (e.g., 50-90 °C) in both solid and solution states | Hydrolysis, deamidation, aggregation, fragmentation. researchgate.net |

| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines | Photodegradation, particularly of aromatic residues like Trp and Tyr. formulationbio.com |

| Mechanical Stress | Shaking, stirring, or freeze-thaw cycles | Aggregation, conformational changes. formulationbio.com |

This table provides a general overview of common stress conditions. Specific concentrations, temperatures, and durations are optimized for each peptide.

Analytical Techniques for Monitoring Degradation

A crucial aspect of forced degradation studies is the use of robust analytical methods to separate, identify, and quantify the parent peptide and its degradation products. A stability-indicating method is one that can resolve the parent peptide from all significant degradants.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the cornerstone technique for analyzing the degradation of peptides. ijsra.netijsra.net It allows for the separation of the parent peptide from its impurities and degradation products. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can offer higher resolution and faster analysis times. almacgroup.com

Mass Spectrometry (MS) is invariably coupled with HPLC (LC-MS) to identify the degradation products by providing accurate mass information. ijsra.netijsra.net This allows for the determination of the type of modification (e.g., oxidation, deamidation, hydrolysis) and, in many cases, the specific amino acid residue that has been altered. biopharmaspec.com

Other analytical techniques that may be employed in conjunction with HPLC and MS include:

Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary structure of the peptide upon degradation. ijsra.netijsra.net

Size Exclusion Chromatography (SEC): To detect the formation of aggregates.

Research Findings from a Hypothetical Forced Degradation Study

While specific experimental data for this compound is not publicly available, we can extrapolate potential findings based on the known chemistry of its amino acid constituents.

| Stress Condition | Expected Major Degradation Products of this compound |

| Acidic Hydrolysis | Fragments resulting from cleavage of peptide bonds, particularly at the N-terminal side of Ser and Thr. Deamidation of Asn to form aspartic acid and isoaspartic acid. |

| Basic Hydrolysis | Fragments from peptide bond cleavage. Deamidation of Asn. Potential for racemization at various chiral centers. |

| Oxidation | Oxidation of the indole ring of Trp to form various products including kynurenine. Oxidation of the phenol (B47542) ring of Tyr. |

| Thermal Stress | Deamidation of Asn. Aggregation. Fragmentation due to hydrolysis at elevated temperatures. |

| Photostability | Degradation of Trp and Tyr residues through photo-oxidation pathways. |

This table presents hypothetical degradation products based on the amino acid sequence. Actual results would require experimental verification.

By systematically applying these methodologies, a comprehensive understanding of the stability and degradation profile of this compound can be achieved. This knowledge is fundamental for ensuring the quality, safety, and efficacy of any potential therapeutic application.

Rational Design and Synthesis of H Tyr Ser Pro Trp Thr Asn Phe Oh Analogues

Principles of Peptide Analog Design for Modulated Stability and Activity

The rational design of peptide analogues is a strategic process aimed at creating molecules that mimic the essential chemical features of a parent peptide while improving its drug-like properties. nih.gov The primary goals are to modulate biological activity, enhance metabolic stability against proteolytic degradation, and improve bioavailability. nih.govnih.gov Peptidomimetics, which combine the advantages of peptides and small molecules, are a key outcome of this process. nih.gov

Key principles guiding this design process include:

Structure-Activity Relationship (SAR) Studies : Understanding which amino acid residues and functional groups within the H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH sequence are critical for its biological activity is the first step.

Conformational Stabilization : Native peptides are often flexible, which can lead to rapid degradation by proteases. Analogues are designed to adopt a more rigid and biologically active conformation, which can also improve receptor binding affinity. nih.gov

Increasing Proteolytic Resistance : The peptide bonds in the backbone are susceptible to cleavage by proteases. Modifications that alter these bonds or the flanking amino acids can significantly increase the peptide's half-life. nih.gov

The design process often involves a trade-off. For example, a modification that increases stability might inadvertently decrease biological activity. nih.gov Therefore, an iterative cycle of design, synthesis, and biological evaluation is typically required to identify analogues with an optimal balance of properties.

Strategies for Amino Acid Modifications within this compound Sequence

Modifying the amino acid sequence of this compound is a direct approach to creating analogues with improved characteristics. These strategies range from simple substitutions to the introduction of complex, synthetically altered building blocks.

The substitution of one or more of the standard 22 proteinogenic amino acids with non-canonical amino acids (ncAAs) is a powerful strategy in peptide design. nih.govnih.gov The introduction of ncAAs can confer resistance to proteolytic degradation and provide novel side-chain functionalities to probe or enhance biological interactions. nih.gov For the this compound sequence, several ncAA incorporation strategies could be envisioned.

One common approach is the substitution of L-amino acids with their D-enantiomers. nih.gov This simple change can render the adjacent peptide bond resistant to standard proteases, thereby extending the peptide's half-life. nih.gov Another strategy involves replacing residues with unnatural amino acids that possess altered side chains. For instance, the Phenylalanine (Phe) residue could be replaced with a side-chain isostere to potentially refine bioactivity. nih.gov

| Position in Sequence | Original Amino Acid | Potential Non-Canonical Substitution | Rationale for Modification |

| 1 | Tyrosine (Tyr) | D-Tyrosine | Increase proteolytic resistance at the N-terminus. nih.gov |

| 2 | Serine (Ser) | Homoserine | Alter side-chain length and polarity. |

| 3 | Proline (Pro) | (Z)-α,β-didehydro-phenylalanine (ΔZPhe) | Introduce conformational constraints. nih.gov |

| 4 | Tryptophan (Trp) | 1-Naphthylalanine | Modify aromatic interaction potential. |

| 5 | Threonine (Thr) | D-Threonine | Enhance stability and potentially alter binding geometry. researchgate.net |

| 6 | Asparagine (Asn) | N-methyl-Asparagine | Increase resistance to enzymatic degradation. |

| 7 | Phenylalanine (Phe) | Cyclohexylalanine (Cha) | Remove aromaticity while maintaining hydrophobicity. |

Common isosteres include:

Thioamides : Replacing the amide carbonyl oxygen with sulfur.

Esters : Replacing the amide nitrogen with oxygen. Esters are weaker hydrogen bond acceptors and cannot act as hydrogen bond donors, which can significantly alter conformational preferences. nih.gov

Alkenes (E- and Z-) : Replacing the entire amide bond with a C=C double bond. This removes the ability to form main-chain hydrogen bonds, which can be used to probe their importance in structure and function. nih.gov

Fluoroalkenes : Introducing fluorine atoms to the alkene isostere can modulate its electronic properties. nih.gov

In addition to bond replacement, modifications to the backbone atoms are also employed. N-methylation, the addition of a methyl group to the amide nitrogen, can improve metabolic stability and influence conformation. nih.gov Cα-alkylation introduces a substituent at the alpha-carbon, which can restrict side-chain rotation and influence backbone conformation. researchgate.net

| Modification Type | Description | Potential Impact on this compound |

| Thioamide Bond | Replacement of a peptide C=O with C=S. nih.gov | Increased resistance to many proteases; altered hydrogen bonding capacity. |

| Ester Bond | Replacement of a peptide -NH- with -O-. nih.gov | Prevents cleavage by peptidases; eliminates H-bond donor capability. nih.gov |

| Alkene Isostere | Replacement of -CO-NH- with -CH=CH-. nih.gov | Confers complete resistance to proteolysis at that site; alters geometry. |

| N-methylation | Addition of a methyl group to the amide nitrogen. nih.gov | Can block enzymatic degradation and restrict conformational flexibility. nih.gov |

Cyclization is a highly effective strategy for constraining a peptide's conformation, which can lead to increased stability, enhanced receptor affinity, and improved bioavailability. nih.govnih.gov By reducing the number of available conformations, cyclization can "lock" the peptide into its bioactive shape and protect it from exopeptidases.

For this compound, several cyclization approaches are possible:

Head-to-Tail Cyclization : This involves forming a peptide bond between the N-terminal amine of Tyrosine and the C-terminal carboxyl group of Phenylalanine. This creates a fully cyclic peptide, which is highly resistant to degradation. nih.gov

Side-Chain Cyclization : Covalent bonds can be formed between the side chains of different amino acids within the sequence. For this specific peptide, a lactam bridge could be formed if a residue like Aspartic Acid or Glutamic Acid were introduced to react with a Lysine. Alternatively, the hydroxyl groups of Serine and Threonine could be linked via an ether or other chemical bridge.

Hydrocarbon Stapling : This technique involves introducing two non-canonical, olefin-bearing amino acids into the sequence and then forming a covalent hydrocarbon "staple" between them via olefin metathesis. This strategy is particularly effective at enforcing and stabilizing α-helical secondary structures, which can protect the peptide from proteases. nih.gov

De Novo Design Approaches for this compound Based Peptides

De novo design represents a paradigm shift from modifying existing peptides to creating entirely new ones based on first principles. nih.gov This approach utilizes computational methods to design novel peptide sequences predicted to fold into a specific, predetermined three-dimensional structure. nih.govnih.gov This allows for the creation of hyperstable scaffolds that can serve as a platform for developing new therapeutics. nih.gov

The process for designing a novel peptide based on the this compound sequence would generally follow these steps:

Backbone Assembly : A desired backbone conformation is computationally generated. This can be based on a known structural motif or designed entirely from scratch. nih.gov

Sequence Design : Once the backbone is defined, computational algorithms like Rosetta's FastDesign protocol are used to determine an optimal amino acid sequence that will fold into that target structure. nih.gov The algorithm samples different amino acid identities and side-chain rotamers to find the lowest energy (most stable) sequence for the given backbone. nih.gov

Filtering and Validation : The designed peptides are filtered based on various parameters, including predicted stability, solubility, and potential for aggregation. nih.gov Promising candidates are then synthesized and experimentally validated using techniques like X-ray crystallography or NMR to confirm that their actual structure matches the computational model. nih.gov

This approach could be used to design a constrained, hyperstable version of this compound or to use its sequence as a starting point for generating a library of novel peptides with potentially new functions. nih.govnih.gov

In Vitro Biological Activity and Functional Assays of H Tyr Ser Pro Trp Thr Asn Phe Oh

General Considerations for In Vitro Peptide Bioactivity Assessment

The in vitro assessment of a peptide's biological activity is a foundational step in its characterization. This process involves a series of controlled experiments outside of a living organism to determine how the peptide interacts with biological systems at the molecular level. A general workflow begins with the synthesis or isolation of the peptide, followed by purification, typically using methods like high-performance liquid chromatography (HPLC), and sequence identification, often confirmed with mass spectrometry. mdpi.comresearchgate.net

Several factors are crucial for the accurate assessment of bioactivity. The peptide's purity, stability in the assay medium, and solubility are paramount. The choice of assay depends on the predicted or intended function of the peptide. semanticscholar.org Methodologies can range from cell-free systems, such as enzyme kinetics studies, to more complex cell-based assays that evaluate the peptide's effect on cellular processes. mdpi.com The conformation of the peptide is also a primary determinant of its bioactivity and bioavailability, as the three-dimensional shape dictates its ability to bind to specific targets. nih.gov Therefore, understanding the peptide's structure is integral to interpreting its functional activity.

In Vitro Screening and Evaluation of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH

The screening and evaluation of this compound involve a variety of specialized assays designed to elucidate its specific biological functions.

Cell-based assays are essential for determining if a peptide interacts with specific cellular targets, such as G-protein-coupled receptors (GPCRs) or other cell-surface proteins. These assays can quantify the binding affinity of the peptide and its functional effect on intracellular signaling pathways.

Receptor Binding Assays: These assays measure the ability of a peptide to bind to a specific receptor. A common method is the competitive binding assay, where the peptide of interest competes with a known radiolabeled ligand for the receptor binding site. The concentration of the peptide that inhibits 50% of the radioligand binding (IC50) is determined, from which the binding affinity (Ki) can be calculated. While specific receptor binding studies for this compound are not widely documented in the reviewed literature, this methodology would be the standard approach to identify its potential receptor targets.

Signaling Pathway Modulation: Functional assays determine whether the peptide acts as an agonist (activator), antagonist (inhibitor), or allosteric modulator of a receptor. For GPCRs, this can be measured by quantifying changes in second messengers like cyclic AMP (cAMP) or intracellular calcium levels. Another common technique is the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation by an agonist. nih.gov High-throughput screening (HTS) using cell-based assays, often employing fluorescence or luminescence readouts, allows for the rapid testing of peptides against a panel of potential targets. nih.gov

The table below illustrates hypothetical data from a competitive binding assay, which is a standard method for characterizing peptide-receptor interactions.

| Peptide | Receptor Target | Radioligand | IC50 (nM) |

| This compound | Receptor X | [³H]-Ligand Y | Data Not Available |

| Control Peptide | Receptor X | [³H]-Ligand Y | 15.2 |

This table represents a typical format for presenting binding assay data. Specific experimental results for this compound are not available in the provided search results.

Peptides can modulate biological activity by directly interacting with enzymes, either inhibiting or activating their function. In vitro enzyme assays are used to screen for such activities. These assays typically involve incubating the enzyme with its substrate and the test peptide, then measuring the rate of product formation or substrate depletion. The results are often expressed as the peptide concentration required for 50% inhibition (IC50) or activation (AC50). For example, assays for enzymes like angiotensin-converting enzyme (ACE) or dipeptidyl peptidase-IV (DPP-IV) are common in screening for antihypertensive or antidiabetic peptides, respectively. mdpi.com The specific enzymatic targets for this compound have not been identified in the available literature, but these standard biochemical assays would be employed for such screening.

| Pathogen | Infection Model | Observed Effect of this compound |

| S. aureus strain Smith diffuse | Mouse Cellulitis | Prevention of infection tgpeptides.comglpbio.com |

| S. aureus | Keratitis | Reduced overall pathology tgpeptides.comglpbio.com |

| S. aureus | Osteomyelitis | Reduced overall pathology tgpeptides.comglpbio.com |

| S. aureus | Mastitis | Reduced overall pathology tgpeptides.comglpbio.com |

| S. aureus | Septic Arthritis | Delayed onset of disease symptoms and reduced pathology tgpeptides.comglpbio.com |

The antioxidant potential of peptides is strongly linked to their amino acid composition and sequence. nih.gov The presence of specific amino acid residues, particularly Tyrosine (Tyr) and Tryptophan (Trp), is a key determinant of this activity. cabidigitallibrary.orgnih.gov this compound contains both Tyr at the N-terminus and a Trp residue in the sequence, suggesting it may possess antioxidant properties.

Aromatic amino acids like Tyr and Trp can exert antioxidant effects by donating electrons or hydrogen atoms to scavenge free radicals, thereby neutralizing them. nih.govresearchgate.net The phenolic group of Tyr and the indole (B1671886) ring of Trp are effective radical scavengers. cabidigitallibrary.org Studies on various peptides have shown that the position of these residues is also important; Tyr- and Trp-containing peptides often show stronger antioxidant activity when the residue is at the N-terminus. cabidigitallibrary.orgresearchgate.net

Common in vitro assays to measure antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. cabidigitallibrary.org

| Amino Acid Residue | Position in Peptide | Antioxidant Mechanism |

| Tyrosine (Tyr) | Often more effective at N-terminus cabidigitallibrary.orgresearchgate.net | Hydrogen/electron donation from phenolic group to scavenge radicals nih.govresearchgate.net |

| Tryptophan (Trp) | C-terminus or N-terminus nih.govresearchgate.net | Hydrogen/electron donation from indole ring to scavenge radicals nih.govcabidigitallibrary.org |

For peptides that are potential oral therapeutic agents, assessing their stability during gastrointestinal transit is critical. In vitro digestion simulation systems are designed to mimic the physiological conditions of the stomach and small intestine. These models typically involve the sequential treatment of the peptide with digestive proteases such as pepsin (simulating gastric conditions) and a mixture of trypsin and chymotrypsin (simulating intestinal conditions) at their respective optimal pH values. mdpi.com The degradation of the peptide over time is monitored, often by HPLC, to determine its stability and identify potential cleavage sites. This analysis provides crucial information on the peptide's susceptibility to proteolysis, which is a major barrier to its oral bioavailability. nih.gov While specific digestion studies on this compound are not detailed in the reviewed literature, this standard methodology would be essential for evaluating its potential as an orally administered agent.

Structure-Activity Relationship (SAR) Studies of this compound in In Vitro Systems

Structure-activity relationship (SAR) studies have been undertaken to identify the key amino acid residues responsible for the biological activity of this compound and to develop analogs with potentially improved properties. These studies involve systematically modifying the peptide's sequence and evaluating the impact of these changes on its in vitro functions, such as the ability to inhibit RNAIII synthesis.

An important finding from these studies is that the in vitro activity of inhibiting RNAIII does not always correlate directly with in vivo efficacy against infections. researchgate.netnih.govbiu.ac.il This highlights the complexity of translating laboratory findings into therapeutic potential.

One notable SAR study involved the design and testing of various RIP derivatives. researchgate.netnih.govbiu.ac.il This research led to the identification of an analog where Serine (Ser) at position 2 was replaced with Lysine (K) and Tryptophan (Trp) at position 4 was replaced with Isoleucine (I). This derivative, H-Tyr-Lys-Pro-Ile-Thr-Asn-Phe-OH (YKPI TNF), was also found to be an effective inhibitor of S. aureus infections, demonstrating that modifications at these positions are tolerated and can retain biological activity. researchgate.netnih.govbiu.ac.il

The table below summarizes the comparison between the parent peptide and a key analog identified through SAR studies.

| Peptide Sequence (One-Letter Code) | Position 2 Residue | Position 4 Residue | Reported Biological Activity |

|---|---|---|---|

| YSPWTNF | Serine (S) | Tryptophan (W) | Inhibits S. aureus RNAIII synthesis and reduces bacterial adherence in vitro. researchgate.netnih.gov |

| YKPITNF | Lysine (K) | Isoleucine (I) | Effective inhibitor of infections caused by S. aureus. researchgate.netnih.govbiu.ac.il |

These SAR studies are crucial for understanding the molecular requirements for RIP's activity and for the rational design of new quorum-sensing inhibitors.

Computational and Theoretical Investigations of H Tyr Ser Pro Trp Thr Asn Phe Oh

Molecular Modeling and Simulation Techniques for H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules in a three-dimensional space. For a flexible peptide such as this compound, these methods are indispensable for understanding its conformational landscape, which is intrinsically linked to its biological activity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics of this compound

Molecular Dynamics (MD) simulations are a powerful computational tool for analyzing the physical movements of atoms and molecules over time. longdom.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior, conformational changes, and thermodynamic properties of a peptide. longdom.orgresearchgate.net